Cas no 2639461-10-0 (bicyclo3.2.1octane-3,8-diamine)

Bicyclo[3.2.1]octane-3,8-diamine is a rigid, bicyclic diamine compound characterized by its unique structural framework, which imparts steric constraints and conformational stability. This scaffold is valuable in medicinal chemistry and materials science due to its ability to influence molecular geometry and enhance binding specificity in ligand design. The compound’s two amine functionalities provide versatile reactivity for derivatization, enabling applications in asymmetric synthesis, catalyst development, and polymer crosslinking. Its constrained ring system also contributes to improved thermal and chemical stability, making it suitable for high-performance materials. The bicyclic core is particularly useful in designing peptidomimetics and chiral auxiliaries, where rigid backbone structures are advantageous.
bicyclo3.2.1octane-3,8-diamine structure
2639461-10-0 structure
Product name:bicyclo3.2.1octane-3,8-diamine
CAS No:2639461-10-0
MF:C8H16N2
MW:140.226041793823
CID:5643530
PubChem ID:165903385

bicyclo3.2.1octane-3,8-diamine Chemical and Physical Properties

Names and Identifiers

    • EN300-27782320
    • bicyclo[3.2.1]octane-3,8-diamine
    • 2639461-10-0
    • bicyclo3.2.1octane-3,8-diamine
    • Inchi: 1S/C8H16N2/c9-7-3-5-1-2-6(4-7)8(5)10/h5-8H,1-4,9-10H2
    • InChI Key: MVEFCRMVJSAYLA-UHFFFAOYSA-N
    • SMILES: NC1C2CC(CC1CC2)N

Computed Properties

  • Exact Mass: 140.131348519g/mol
  • Monoisotopic Mass: 140.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52Ų
  • XLogP3: 0

bicyclo3.2.1octane-3,8-diamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27782320-0.5g
bicyclo[3.2.1]octane-3,8-diamine
2639461-10-0 95.0%
0.5g
$809.0 2025-03-19
Enamine
EN300-27782320-5.0g
bicyclo[3.2.1]octane-3,8-diamine
2639461-10-0 95.0%
5.0g
$2443.0 2025-03-19
Enamine
EN300-27782320-0.25g
bicyclo[3.2.1]octane-3,8-diamine
2639461-10-0 95.0%
0.25g
$774.0 2025-03-19
Enamine
EN300-27782320-2.5g
bicyclo[3.2.1]octane-3,8-diamine
2639461-10-0 95.0%
2.5g
$1650.0 2025-03-19
Enamine
EN300-27782320-10.0g
bicyclo[3.2.1]octane-3,8-diamine
2639461-10-0 95.0%
10.0g
$3622.0 2025-03-19
Enamine
EN300-27782320-0.1g
bicyclo[3.2.1]octane-3,8-diamine
2639461-10-0 95.0%
0.1g
$741.0 2025-03-19
Enamine
EN300-27782320-1g
bicyclo[3.2.1]octane-3,8-diamine
2639461-10-0
1g
$842.0 2023-09-09
Enamine
EN300-27782320-0.05g
bicyclo[3.2.1]octane-3,8-diamine
2639461-10-0 95.0%
0.05g
$707.0 2025-03-19
Enamine
EN300-27782320-1.0g
bicyclo[3.2.1]octane-3,8-diamine
2639461-10-0 95.0%
1.0g
$842.0 2025-03-19
Enamine
EN300-27782320-10g
bicyclo[3.2.1]octane-3,8-diamine
2639461-10-0
10g
$3622.0 2023-09-09

Additional information on bicyclo3.2.1octane-3,8-diamine

Properties and Applications of Bicyclo3.2.1octane-3,8-diamine (CAS No: 2639461-10-0)

Bicyclo3.2.1octane-3,8-diamine, with the chemical identifier CAS No 2639461-10-0, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This bicyclic amine derivative exhibits a unique structural framework that has garnered attention for its potential applications in drug development and material science. The compound's distinct three-membered ring system, coupled with two amine functionalities, makes it a versatile scaffold for synthetic chemists exploring novel molecular architectures.

The structural motif of bicyclo3.2.1octane-3,8-diamine is characterized by its rigid bicyclic core, which includes a cyclopropane ring fused to a seven-membered ring system. This configuration imparts a high degree of conformational constraint, influencing its chemical reactivity and biological interactions. The presence of two primary amine groups at the 3 and 8 positions provides multiple sites for functionalization, enabling the synthesis of complex derivatives with tailored properties.

Recent advancements in computational chemistry have highlighted the importance of such constrained cyclic systems in medicinal chemistry. Studies suggest that the rigid framework of bicyclo3.2.1octane-3,8-diamine can enhance binding affinity to biological targets by optimizing key pharmacophoric interactions. This has led to increased interest in exploring its derivatives as potential lead compounds for therapeutic agents targeting various diseases.

In particular, the amine functionalities in bicyclo3.2.1octane-3,8-diamine have been investigated for their ability to form stable hydrogen bonds with biological receptors. This property is crucial for designing molecules with improved metabolic stability and reduced toxicity. Researchers have leveraged these characteristics to develop novel analogs with enhanced pharmacokinetic profiles, making them promising candidates for further preclinical evaluation.

The synthesis of bicyclo3.2.1octane-3,8-diamine presents unique challenges due to its strained cyclic structure. However, recent methodological improvements have enabled more efficient access to this compound through multi-step organic transformations. These advancements have not only facilitated its study but also opened doors for exploring its applications in polymer chemistry and material science. The compound's ability to incorporate into macromolecular structures has been exploited in the development of novel polymers with enhanced mechanical properties and functional capabilities.

From a biological perspective, bicyclo3.2.1octane-3,8-diamine and its derivatives have shown promise in modulating enzyme activity and receptor binding affinity. Preliminary studies indicate that certain analogs may exhibit inhibitory effects on enzymes involved in inflammatory pathways, suggesting potential therapeutic benefits in treating chronic inflammatory conditions. Additionally, the compound's structural features have been explored for their role in modulating ion channel activity, making it a candidate for developing treatments targeting neurological disorders.

The growing interest in bicyclo3.2.1octane-3,8-diamine has spurred collaborative efforts between academic researchers and pharmaceutical companies aiming to uncover new applications for this versatile scaffold. High-throughput screening campaigns have been conducted to identify derivatives with enhanced biological activity, while computational modeling techniques are being employed to predict optimal molecular modifications.

The future prospects of bicyclo3.2.1octane-3,8-diamine are promising, with ongoing research focusing on optimizing synthetic routes and expanding its utility in drug discovery programs. As our understanding of its structural and functional properties continues to evolve, this compound is poised to play a significant role in the development of next-generation therapeutics across multiple therapeutic areas.

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